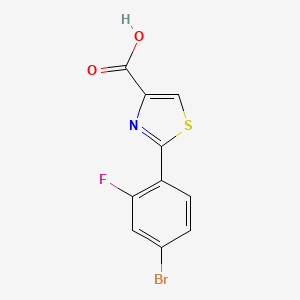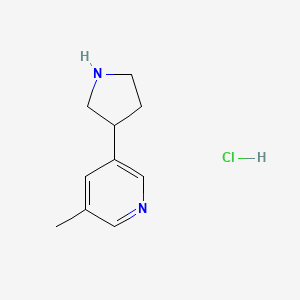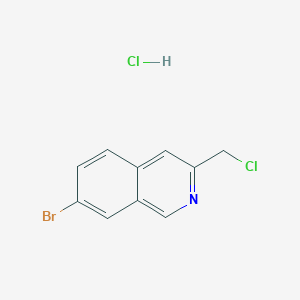
7-Bromo-3-(chloromethyl)isoquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-3-(chloromethyl)isoquinoline hydrochloride: is a chemical compound with the molecular formula C₁₀H₈BrCl₂N. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-(chloromethyl)isoquinoline hydrochloride typically involves the bromination and chloromethylation of isoquinoline derivatives. The process can be summarized as follows:
Bromination: Isoquinoline is treated with a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) to introduce a bromine atom at the 7-position.
Chloromethylation: The brominated isoquinoline is then subjected to chloromethylation using formaldehyde (CH₂O) and hydrochloric acid (HCl) to introduce a chloromethyl group at the 3-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified using recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions: 7-Bromo-3-(chloromethyl)isoquinoline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
Chemistry: 7-Bromo-3-(chloromethyl)isoquinoline hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the structure-activity relationships of isoquinoline derivatives. It is also used in the development of fluorescent probes and imaging agents.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also used in the development of new catalysts and ligands for chemical reactions.
作用機序
The mechanism of action of 7-Bromo-3-(chloromethyl)isoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit certain kinases or interact with DNA to exert its biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
類似化合物との比較
7-Bromoisoquinoline: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
3-Chloromethylisoquinoline:
Isoquinoline: The parent compound without any substituents, used as a starting material for various derivatives.
Uniqueness: 7-Bromo-3-(chloromethyl)isoquinoline hydrochloride is unique due to the presence of both bromine and chloromethyl groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical modifications and applications in different fields.
特性
分子式 |
C10H8BrCl2N |
|---|---|
分子量 |
292.98 g/mol |
IUPAC名 |
7-bromo-3-(chloromethyl)isoquinoline;hydrochloride |
InChI |
InChI=1S/C10H7BrClN.ClH/c11-9-2-1-7-4-10(5-12)13-6-8(7)3-9;/h1-4,6H,5H2;1H |
InChIキー |
UDJIBWAQYSVSCP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=CN=C(C=C21)CCl)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


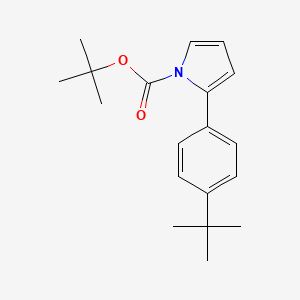
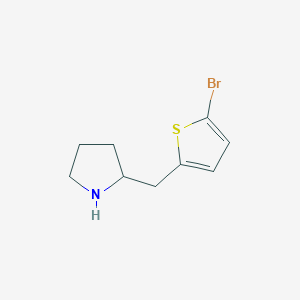
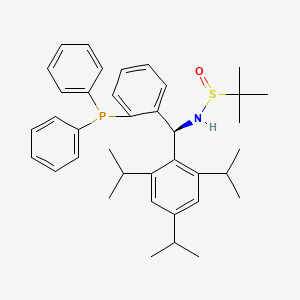

![[5-(Trifluoromethyl)pyrrolidin-2-yl]methanamine](/img/structure/B15329998.png)
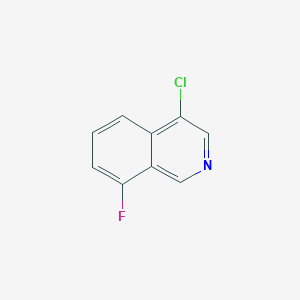

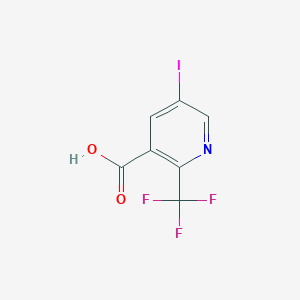
![tert-Butyl (2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-yl)carbamate](/img/structure/B15330035.png)
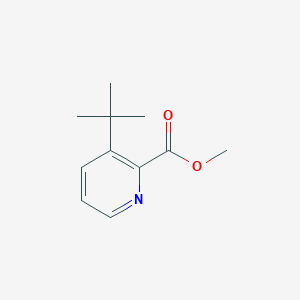

![Methyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B15330050.png)
